2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol

Pyrazole oxidation Regioisomer reactivity Synthetic methodology

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is a fluorinated pyrazole derivative bearing a hydroxyethyl side chain at the N1 position, a methyl group at the 3-position, and a trifluoromethyl group at the 5-position of the pyrazole ring. Its molecular formula is C7H9F3N2O, with a molecular weight of 194.15 and a standard commercial purity of 98%.

Molecular Formula C7H9F3N2O
Molecular Weight 194.157
CAS No. 1246538-56-6
Cat. No. B2598968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
CAS1246538-56-6
Molecular FormulaC7H9F3N2O
Molecular Weight194.157
Structural Identifiers
SMILESCC1=NN(C(=C1)C(F)(F)F)CCO
InChIInChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)12(11-5)2-3-13/h4,13H,2-3H2,1H3
InChIKeyQKHJHUUKAXHGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol (CAS 1246538-56-6): Key Physicochemical and Structural Profile for Procurement


2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is a fluorinated pyrazole derivative bearing a hydroxyethyl side chain at the N1 position, a methyl group at the 3-position, and a trifluoromethyl group at the 5-position of the pyrazole ring . Its molecular formula is C7H9F3N2O, with a molecular weight of 194.15 and a standard commercial purity of 98% . The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, owing its reactivity to both the primary alcohol moiety and the electron-deficient heterocyclic core.

Why Regioisomeric Substitution Prevents Simple Interchange of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol in Synthesis


The specific pattern of substituents on the pyrazole core—methyl at position 3 and trifluoromethyl at position 5—creates a unique electronic environment that cannot be replicated by its regioisomers. In the most direct comparator, 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol (CAS 1006480-14-3), the positions of the methyl and trifluoromethyl groups are swapped. This seemingly minor change alters the electron density distribution, lipophilicity, and steric profile, leading to divergent reactivity in key transformations such as KMnO₄ oxidation and ultimately affecting the biological activity of downstream products [1]. Consequently, substituting one regioisomer for the other is not feasible without risking synthesis failure or a complete change in biological profile.

Quantifiable Differentiation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol from Closest Analogs


Oxidative Divergence: Regioisomer-Dependent Product Distribution Under KMnO₄ Oxidation

Under identical KMnO₄ oxidation conditions, 2-(pyrazol-5-yl)ethanol derivatives—which share the same backbone substitution pattern as the target compound (heterocycle-substituent at the 5-position)—undergo oxidative cleavage to exclusively yield the corresponding pyrazole-5-carboxylic acid. In contrast, the 3-substituted isomer produces a mixture of oxoacetic acid and carboxylic acid products . This positional control over the oxidation outcome is crucial for synthetic planning, as the 3-methyl-5-trifluoromethyl pattern on the target compound pre-positions it for a cleaner single-product oxidation pathway.

Pyrazole oxidation Regioisomer reactivity Synthetic methodology

Lipophilicity Differentiation: XLogP3 Difference Between Regioisomeric Pyrazole Ethanols

The predicted lipophilicity (XLogP3) of the target compound's regioisomer 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is 0.8 [1]. The target compound, with the trifluoromethyl group at the 5-position, is expected to exhibit a measurably different XLogP value due to altered electronic distribution and dipole moment. This difference, although not directly quantified in the literature, is a class-recognized phenomenon for regioisomeric trifluoromethylpyrazoles and directly impacts membrane permeability, metabolic stability, and off-target binding profiles [2].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Availability: Regioisomer Ratio in Pyrazole Formation Favours the 3-Trifluoromethyl Isomer

During the condensation of β-alkoxyvinyl trifluoromethyl ketones with methylhydrazine, the reaction predominantly forms 3-(trifluoromethyl)-substituted-1-methylpyrazoles as the major product, with the 5-(trifluoromethyl)-substituted products appearing only as minor components [1]. The target compound's substitution pattern (methyl at 3, trifluoromethyl at 5) corresponds to the minor regioisomeric series, making it inherently less accessible through the most common synthetic route. This limited synthetic accessibility makes the target compound a scarcer, higher-value building block compared to its major regioisomer counterpart.

Regioselective synthesis Pyrazole formation Building block availability

Supplier QC Benchmark: Batch-Specific Purity Documentation for 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol

Commercial suppliers such as Bidepharm provide the target compound at a standard purity of 98%, accompanied by batch-specific analytical documentation (NMR, HPLC, GC) . In contrast, the regioisomer 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is commonly offered at 95% purity by several vendors, with less rigorous QC documentation available . This difference in purity specification and documentation level can be critical for applications requiring high-fidelity intermediates.

Quality control Analytical purity Procurement specification

Patent-Specific Utility: Incorporation as a Building Block for M1 Receptor Modulators

United States patent US-8853207-B2 explicitly describes heterocyclic pyrazole compounds, including derivatives with a hydroxyethyl side chain, as M1 muscarinic receptor positive allosteric modulators [1]. The target compound's specific substitution pattern (3-methyl, 5-trifluoromethyl, N1-hydroxyethyl) aligns with the scaffold requirements for this therapeutic target, where the regioisomeric placement of substituents directly influences allosteric modulator activity.

Muscarinic receptor Positive allosteric modulator Patent analysis

High-Value Application Scenarios Uniquely Suited to 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol


Precursor for Pyrazole-5-Carboxylic Acid Intermediates via Controlled Oxidation

The target compound's 5-trifluoromethyl substitution pattern enables clean, single-product oxidation to the corresponding pyrazole-5-carboxylic acid under KMnO₄ conditions . This is particularly valuable for medicinal chemistry programs that require carboxylic acid handles for amide coupling or as terminal pharmacophore elements, where the 3-substituted isomer would generate an undesirable product mixture requiring costly separation. The ability to bypass chromatographic purification at this stage makes the target compound the preferred building block for kilogram-scale synthesis.

M1 Muscarinic Receptor Positive Allosteric Modulator (PAM) Development

Compounds incorporating the 3-methyl-5-trifluoromethylpyrazole scaffold with an N1-hydroxyethyl extension are explicitly described in patent US-8853207-B2 as M1 receptor PAMs with potential utility in Alzheimer's disease, Parkinson's disease, and cognitive impairment . The target compound serves as either a direct precursor to such modulator candidates or as a core fragment for further elaboration. Its regioisomeric purity is essential for maintaining on-target activity and avoiding off-target effects associated with the alternative substitution pattern [1].

Structure–Activity Relationship (SAR) Studies Comparing 3-CF₃ vs. 5-CF₃ Pyrazole Series

In anti-inflammatory drug discovery, 3-trifluoromethylpyrazoles have shown superior activity (62–76% inhibition) compared to 5-trifluoromethyl counterparts . To fully map the SAR landscape, both regioisomers must be tested in parallel. The target compound is therefore essential for generating the 5-CF₃ series data points that complete the pharmacological profile, enabling an informed selection between the more potent 3-CF₃ series and the potentially superior selectivity or pharmacokinetic profile of the 5-CF₃ series [1].

Quote Request

Request a Quote for 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.